(R)-Pterosin B

Übersicht

Beschreibung

(R)-Pterosin B is a naturally occurring compound found in bracken fern (Pteridium aquilinum) known for its pharmacological properties. It has been identified as a potential therapeutic agent due to its ability to inhibit key enzymes associated with Alzheimer’s disease, such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) . The compound has also demonstrated the ability to cross the blood-brain barrier effectively, which is a significant advantage for neurological therapeutics .

Synthesis Analysis

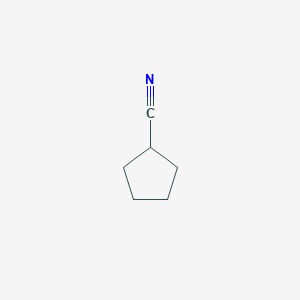

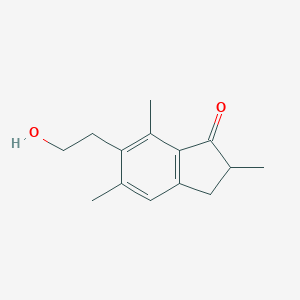

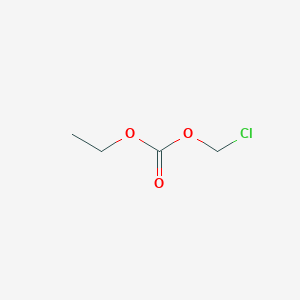

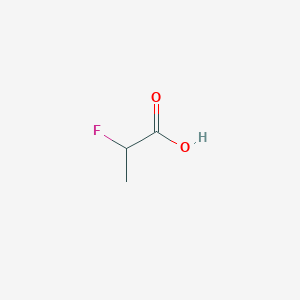

The synthesis of this compound has been approached through various strategies. One method involves a 7-step stereoselective synthesis starting from 6-bromo-5,7-dimethylindan-1-one, with the introduction of the hydroxyethyl chain via a Suzuki-Miyaura cross-coupling reaction and the stereoselective introduction of the 2-methyl group . Another synthesis of a related compound, elisapterosin B, involves a highly stereocontrolled sequence starting from a glutamic acid derived compound, with key steps including a pinacol-type ketal rearrangement and an IMDA reaction to construct the elisabethin skeleton .

Molecular Structure Analysis

The molecular structure of this compound has been confirmed through NOE analysis and X-ray crystallography. The compound is characterized by an indanone core with a hydroxyethyl side chain and a stereocenter at the 2-position . The precise stereochemistry is crucial for its biological activity, as it influences the compound's interaction with target enzymes .

Chemical Reactions Analysis

This compound interacts with enzymes such as BACE1, AChE, and BChE through noncompetitive or mixed-type inhibition, binding to the active sites of these enzymes . The structure-activity relationship of pterosins suggests that specific structural features are essential for their inhibitory activity and their ability to cross the blood-brain barrier .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its specific rotation and solubility, are determined by its molecular structure. The presence of the hydroxyethyl chain and the indanone core contribute to its pharmacokinetic properties, including its strong blood-brain barrier permeability . The compound's ability to inhibit key enzymes without causing cellular toxicity makes it a promising candidate for further drug development .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis :

- A stereoselective synthesis of (2R)-pterosin B was developed, involving a Suzuki-Miyaura cross-coupling reaction and confirmed by X-ray crystallography (Dexter, Allen, & Williams, 2018).

Neurological Applications :

- (2R)-Pterosin B shows potential in treating Alzheimer’s disease by inhibiting β-site amyloid precursor protein cleaving enzyme 1 and cholinesterases. It has strong blood-brain barrier permeability, indicating potential for central nervous system applications (Jannat et al., 2019).

Cardiology Applications :

- Pterosin B has been found to regulate cardiomyocyte hypertrophy induced by angiotensin II, suggesting its utility as a therapeutic candidate for cardiac hypertrophy (Lee et al., 2020).

Metabolic and Diabetic Applications :

- Pterosin B and related compounds have been studied for their anti-diabetic properties. For instance, pterosin A has shown therapeutic effects on diabetic mouse models (Hsu et al., 2013).

Osteoarthritis Treatment :

- Research indicates that Pterosin B inhibits chondrocyte hypertrophy and protects cartilage from osteoarthritis, presenting it as a candidate for osteoarthritis therapy (Yahara et al., 2016).

Gluconeogenic Regulation :

- Pterosin B affects hepatic gluconeogenic programs, including interactions with coenzyme Q in signaling pathways, demonstrating its potential in metabolic regulation (Itoh et al., 2016).

Cytotoxic Properties :

- Certain pterosins, including pterosin B, have been identified with cytotoxic activities, suggesting potential applications in cancer therapy (Lu et al., 2019).

Environmental and Health Safety :

- The presence of ptaquiloside and pterosin B in groundwater and surface water has raised concerns due to their carcinogenic potential, underscoring the need for environmental safety considerations (Clauson-Kaas et al., 2014).

Wirkmechanismus

Target of Action

The primary target of Rac Pterosin B is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases . These enzymes are involved in the pathogenesis of Alzheimer’s disease (AD). BACE1 is responsible for the cleavage of the amyloid precursor protein, which leads to the formation of β-amyloid peptides, a key factor in the development of AD. Cholinesterases, on the other hand, are enzymes that break down acetylcholine, a neurotransmitter that plays a crucial role in memory and learning.

Mode of Action

Rac Pterosin B interacts with its targets by inhibiting their activity. Specifically, it has been found to inhibit BACE1, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) with respective IC50 values of 29.6, 16.2, and 48.1 μM . It acts as a noncompetitive inhibitor against human BACE1 and BChE, and as a mixed-type inhibitor against AChE . This means that it binds to the active sites of these enzymes, preventing them from performing their normal function.

Pharmacokinetics

Rac Pterosin B exhibits strong blood-brain barrier (BBB) permeability, with an effective permeability (Pe) of 60.3×10^−6 cm/s on PAMPA-BBB . This suggests that the compound can effectively reach the brain to exert its effects on BACE1 and cholinesterases.

Result of Action

The inhibition of BACE1 and cholinesterases by Rac Pterosin B leads to a decrease in the secretion of β-amyloid peptides from neuroblastoma cells that overexpress human β-amyloid precursor protein . This could potentially slow down the progression of AD and improve cognitive function.

Eigenschaften

IUPAC Name |

6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNCSXMTBXDZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Pterosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

34175-96-7 | |

| Record name | (R)-Pterosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

109 - 110 °C | |

| Record name | (R)-Pterosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

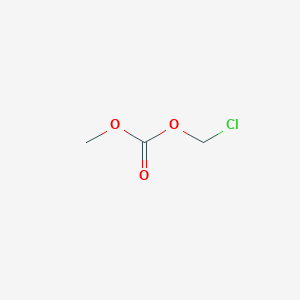

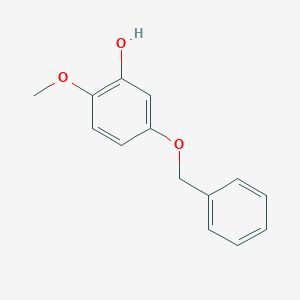

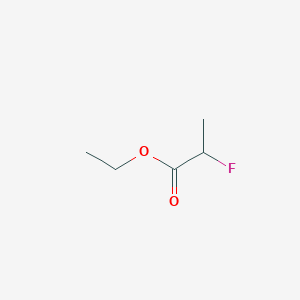

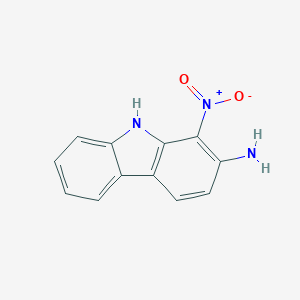

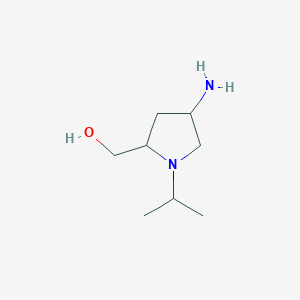

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B127167.png)